1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea
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Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Diagnostic Applications
Synthesis Techniques
The synthesis of compounds with functionalities similar to "1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea" often involves complex chemical reactions. For instance, N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a compound with a selective inhibitory effect on glycogen synthase kinase-3beta (GSK-3beta), was synthesized for cerebral positron emission tomography (PET) studies (Vasdev et al., 2005). However, it showed poor brain penetration, limiting its application in cerebral PET studies.
Diagnostic and Analytical Uses
Some compounds are developed for their potential use in diagnostic imaging, such as in PET scans to study specific brain functions or disorders. Although the direct compound mentioned does not have literature available in the provided search, related compounds have been explored for their radiolabeling and diagnostic potential. For example, compounds radiolabeled with carbon-11 have been synthesized for PET studies, highlighting the importance of chemical modifications to enhance the biological applications of these molecules (Liang et al., 2020).
Potential Therapeutic Applications
Inhibition of Specific Enzymes
Research has focused on developing compounds that can selectively inhibit enzymes involved in various diseases. Although the specific compound was not directly studied, analogous compounds have been investigated for their ability to inhibit enzymes like GSK-3beta, which plays a role in neurodegenerative diseases and other conditions (Hicks et al., 2012).
Methodological Applications
Chemical Analysis and Internal Standards
Compounds with structures similar to the one mentioned are also synthesized for use as internal standards in analytical chemistry, aiding in the precise measurement of drug absorption, distribution, and pharmacokinetics in research settings (Liang et al., 2020).
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[(3-ethoxy-4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-3-30-20-10-15(4-6-18(20)29-2)13-24-23(28)25-16-11-22(27)26(14-16)17-5-7-19-21(12-17)32-9-8-31-19/h4-7,10,12,16H,3,8-9,11,13-14H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJLGTXILAVURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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